![molecular formula C21H19N3O6S B2799595 Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920466-67-7](/img/structure/B2799595.png)
Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a compound with the molecular formula C11H9NO4 . It’s related to “Phthalic anhydride (PA)”, a versatile organic compound with the formula C6H4(CO)2O .
Synthesis Analysis
The synthesis of a similar compound, “®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester”, involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the produced methyl anthranilate to furnish isoindole .Molecular Structure Analysis
The structure of the similar compound mentioned above was verified using single-crystal XRD. N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of an S(6) hydrogen-bonded loop. The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Physical and Chemical Properties Analysis
“Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate” has a molecular weight of 219.2 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Polymer Synthesis
A study by Faghihi, Absalar, and Hajibeygi (2010) discusses the synthesis of optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups, a structure related to the specified compound. This research highlights its application in creating new polymers with potential uses in various industries (Faghihi, Absalar, & Hajibeygi, 2010).
Heterocyclic Compound Synthesis
In 2005, Bakhite, Al‐Sehemi, and Yamada synthesized derivatives of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, related to the specified chemical, for potential application in pharmaceutical and agrochemical products (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Novel Chemical Structures
A study by Zhu, Lan, and Kwon (2003) explored the use of related compounds in the synthesis of tetrahydropyridines, highlighting the potential for developing novel chemical structures with diverse applications (Zhu, Lan, & Kwon, 2003).
Anti-inflammatory Applications
Nikalje, Hirani, and Nawle (2015) conducted a study on derivatives of a similar compound, evaluating their anti-inflammatory properties. This research suggests potential medicinal applications for these types of compounds (Nikalje, Hirani, & Nawle, 2015).
Insecticidal Activities
Research by Bakhite et al. (2014) on pyridine derivatives related to the specified compound revealed significant insecticidal activities, indicating potential use in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-11(25)23-8-7-14-15(9-23)31-18(17(14)21(29)30-2)22-16(26)10-24-19(27)12-5-3-4-6-13(12)20(24)28/h3-6H,7-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMMUSUHGMBZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
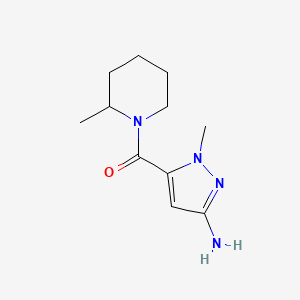
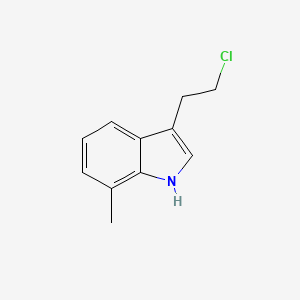
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)
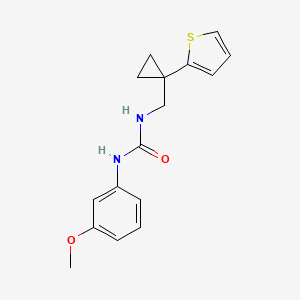
![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)
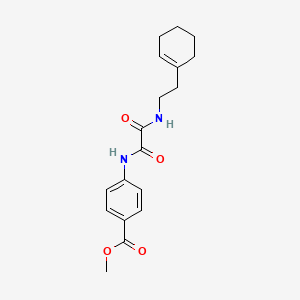
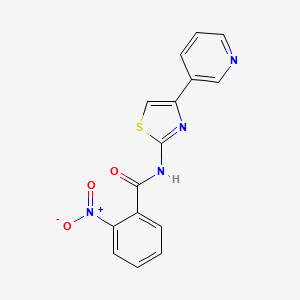
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799525.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)
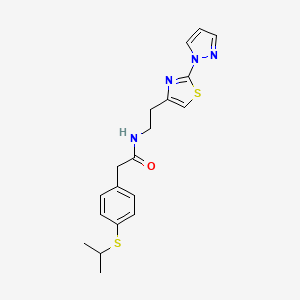
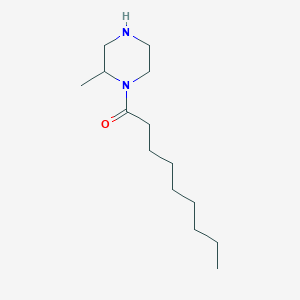
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
